1-Phenylisoquinoline is an organic compound with the molecular formula and a molecular weight of approximately 205.25 g/mol. It is characterized by a fused isoquinoline and phenyl structure, which contributes to its unique chemical properties. The compound is identified by the CAS registry number 3297-72-1 and has various applications in organic chemistry and materials science due to its photophysical properties and potential biological activities .
Due to its structural similarity to naturally occurring alkaloids with diverse biological activities, 1-phenylisoquinoline serves as a valuable scaffold for the design and synthesis of novel drug candidates. Researchers are exploring its potential in developing drugs targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases [, ].
Studies suggest that 1-phenylisoquinoline derivatives exhibit promising antimicrobial properties against various bacterial and fungal strains [, ]. Further research is ongoing to understand the mechanisms of action and optimize the efficacy of these derivatives.
Research indicates that 1-phenylisoquinoline exhibits various biological activities, including:
Several synthesis methods for 1-phenylisoquinoline have been documented:
1-Phenylisoquinoline finds applications in:
Interaction studies involving 1-phenylisoquinoline primarily focus on its role as a ligand in coordination complexes. These studies reveal:
Several compounds share structural similarities with 1-phenylisoquinoline. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Isoquinoline | Parent Structure | Lacks the phenyl group; serves as a precursor |
| 4-Methylisoquinoline | Methylated Isoquinoline | Exhibits altered biological activity due to methyl substitution |
| Phenylquinoline | Phenyl Substituted | Similar aromatic system but lacks isoquinoline structure |
| Benzophenone | Ketone Derivative | Different functional group leading to distinct reactivity |
What sets 1-phenylisoquinoline apart is its specific combination of aromatic and heterocyclic structures, which not only enhances its chemical reactivity but also contributes to its unique photophysical properties. This makes it particularly valuable in advanced materials science applications such as OLEDs and photocatalysis, where light absorption and emission characteristics are crucial.
The Friedländer synthesis represents one of the most fundamental approaches for constructing isoquinoline derivatives, including 1-phenylisoquinoline [4]. This classical method involves the condensation of 2-aminobenzaldehydes with ketones to form quinoline and isoquinoline derivatives through a well-established mechanism [8]. The reaction proceeds through two viable pathways: the first mechanism involves a rate-limiting aldol condensation followed by elimination and imine formation, while the second pathway begins with Schiff base formation followed by aldol reaction and elimination [4].
Recent advances in Friedländer synthesis have demonstrated significant improvements in catalytic efficiency and yield optimization [8]. Various catalytic systems have been employed to enhance the reaction performance, including trifluoroacetic acid, toluenesulfonic acid, iodine, and Lewis acids [4]. Phosphotungstic acid has emerged as a particularly effective and recyclable catalyst, achieving yields of 91% under solvent-free conditions at 80°C for 2 minutes [8].
The Pomeranz-Fritsch reaction provides an alternative classical route for isoquinoline synthesis, specifically targeting the formation of isoquinoline derivatives from benzaldehyde and 2,2-dialkoxyethylamine [5]. This acid-promoted synthesis utilizes various alkyl substituents and has been successfully adapted for the preparation of diverse isoquinoline structures [5]. The reaction mechanism involves the formation of benzalaminoacetal followed by sequential hydrogen addition, alcohol removal, and aromatization to yield the bicyclic isoquinoline system [5].
Modern adaptations of the Pomeranz-Fritsch reaction have incorporated Lewis acids such as trifluoroacetic anhydride and lanthanide triflates, expanding the substrate scope and improving reaction conditions [5]. These modifications have enabled the successful preparation of a wide range of isoquinoline derivatives with enhanced selectivity and yield [5].
Transition metal-catalyzed cyclization strategies have revolutionized the synthesis of 1-phenylisoquinoline and related compounds through innovative approaches that offer superior selectivity and efficiency [15] [16]. The development of 3d-transition-metal catalysts has provided sustainable alternatives to precious metal catalysts while maintaining excellent synthetic performance [15].
Palladium-catalyzed enolate arylation has emerged as a key carbon-carbon bond-forming reaction for isoquinoline synthesis [18]. This method involves the coupling of enolates with ortho-functionalized aryl halides to furnish protected 1,5-dicarbonyl moieties that can be cyclized to isoquinolines with ammonia sources [18]. The regioselective nature of this approach tolerates a wide range of substituents, including electron-deficient isoquinoline skeletons that are traditionally difficult to access [18].
Rhodium-catalyzed oxidative coupling reactions between internal alkynes and aryl aldimines have demonstrated exceptional utility in synthesizing 3,4-disubstituted isoquinolines [19]. These processes afford products in good yields with high regioselectivity, with preliminary mechanistic studies suggesting that carbon-nitrogen bond formation arises from reductive elimination of rhodium(III) species [19].
Nickel-catalyzed cyclization methods have provided convenient approaches for synthesizing highly substituted isoquinolines and isoquinolinium salts [20]. The reaction of ortho-haloketoximes with alkynes in the presence of nickel catalysts yields 1,3,4-trisubstituted isoquinoline products in moderate to excellent yields with high regioselectivity [20]. These methodologies have been particularly valuable for accessing complex isoquinoline structures with multiple substitution patterns [16].
| Catalyst System | Substrate Type | Yield Range | Reaction Conditions | Reference |
|---|---|---|---|---|
| Palladium/Copper | Terminal acetylenes + aryl aldimines | 86-94% | Pd catalyst, Cu cyclization | [33] |
| Rhodium | Internal alkynes + aryl aldimines | Good yields | Oxidative coupling conditions | [19] |
| Nickel | Ortho-haloketoximes + alkynes | Moderate to excellent | 80°C, 15 hours | [20] |
The development of copper nanoparticle-supported carbon microsphere catalytic systems in polyethylene glycol-400 represents a significant advancement in green chemistry approaches for isoquinoline synthesis [1]. The Cu-NP/C/PEG-400 heterogeneous catalyst system offers exceptional advantages including environmental compatibility, high atom economy, and excellent recyclability [1].
This innovative catalytic approach involves the activation of carbon-hydrogen and nitrogen-nitrogen bonds in 1-(diphenylmethylene)hydrazine and substituted aryl acetylenes [1]. The process utilizes Cu-NP/C as an oxidant and silver antimony hexafluoride as an additive within the biodegradable PEG-400 solvent system [1]. The methodology provides several key benefits: straightforward extraction procedures, high atom economy, wide substrate scope, and high product yields [1].
Research findings demonstrate that PEG-400 serves multiple critical functions in this system beyond its role as a solvent [10]. The polyethylene glycol medium stabilizes copper nanoparticles from oxidation, thereby increasing catalyst efficiency by enhancing both turnover number and turnover frequency [10]. This stabilization effect contributes significantly to the protocol's environmental sustainability and economic viability [10].
Optimization studies have revealed that copper nanoparticles in PEG-400 provide superior performance compared to conventional solvent systems [10]. The recyclable nature of both the catalyst and solvent system makes this approach particularly attractive for large-scale synthetic applications [1]. The catalyst maintains excellent activity through multiple reaction cycles, demonstrating the robust nature of the Cu-NP/C/PEG-400 system [1].
Ruthenium(II)/PEG-400 homogeneous catalytic systems have emerged as powerful tools for sustainable isoquinoline synthesis through innovative carbon-hydrogen/nitrogen-nitrogen bond activation strategies [11] [14]. These systems demonstrate exceptional performance in annulation-type reactions with alkynes, providing access to diverse isoquinoline structures under environmentally benign conditions [11].
The Ru(II)/PEG-400 catalytic system enables the use of N-tosylhydrazone as a directing group for annulation reactions, representing a rarely explored application of this functional group in isoquinoline synthesis [11]. This methodology achieves short reaction times with simple extraction procedures, wide substrate scope with high product yields, and scalability up to gram-level synthesis [11]. The biodegradable nature of the PEG-400 solvent enhances the sustainability profile of the process [11].
Mechanistic investigations have revealed that the ruthenium-catalyzed processes involve complex carbon-hydrogen functionalization followed by nitrogen-nitrogen bond activation [14]. The homogeneous nature of the catalyst system allows for precise control over reaction selectivity while maintaining excellent recyclability [11]. The expensive ruthenium-based catalyst can be reused through up to four consecutive cycles without loss of activity, making the process economically viable [11].
Recent developments have expanded the scope of Ru(II)/PEG-400 systems to include dibenzoylhydrazine substrates for carbon-hydrogen/nitrogen-nitrogen activation reactions [14]. These processes demonstrate remarkable atom efficiency and environmental compatibility through external oxidant-free conditions and the elimination of silver or antimony salt requirements [14]. The methodology has been successfully applied to gram-scale synthesis, demonstrating its practical utility for preparative applications [14].
| Parameter | Cu-NP/C/PEG-400 System | Ru(II)/PEG-400 System |
|---|---|---|
| Catalyst Type | Heterogeneous | Homogeneous |
| Recyclability | Multiple cycles | Up to 4 cycles |
| Substrate Scope | Wide range | Extensive |
| Reaction Time | Variable | Short |
| Scale-up Capability | Large scale | Gram scale demonstrated |
| Environmental Impact | Biodegradable solvent | Biodegradable solvent |
Large-scale crystallization techniques for organic nanostructures, including 1-phenylisoquinoline derivatives, have evolved significantly to address industrial production requirements [26]. The industrial production of substantial quantities typically employs continuous crystallization processes, which require comprehensive understanding of the underlying physical and chemical phenomena [26].
Advanced crystallization methodologies have been developed utilizing flow-through tube reactors where crystallization occurs within fluid systems moving through tubes with variable residence times [26]. These systems enable precise control over crystal shape and morphology through manipulation of flow field patterns and residence time distributions [26]. Image processing and analysis methods have been instrumental in understanding how crystal shapes change during different crystallization processes [26].
Nano-confined crystallization represents a breakthrough approach for fabricating ultrathin organic single-crystal arrays with precise alignment and tunable morphology [24]. This technique involves confining the crystallization process within sub-hundred nanometer spaces, achieved through controlled deformation of elastic topographical templates under variable applied pressures [24]. The method produces organic nanostructures with ordered crystallographic orientation and controllable thickness ranging from less than 10 nanometers to hundreds of nanometers [24].
Research has demonstrated that the confined crystallization process can be monitored and controlled through environmental scanning electron microscopy [24]. The growth behavior of organic crystals under elastic template constraints reveals that strain introduced by vertical crystal growth can impede crystallization, providing a mechanism for controlling ultrathin nanobelt formation [24]. Solution concentration and applied pressure serve as critical parameters for regulating nucleation and growth processes [24].
Population balance modeling has emerged as a essential tool for predicting particle size distribution during scale-up operations [27]. These models incorporate fundamental crystallization kinetics derived from small-scale experiments to predict large-scale performance [27]. The approach provides more robust particle size control strategies compared to design of experiments studies alone by incorporating mechanistic understanding of the crystallization process [27].
Modern crystallization process development utilizes complementary approaches combining design of experiments with process modeling [27]. Model-based design space determination involves workflow-specific assumptions and error quantification, with overlapping results from independent methodologies providing derisked design spaces [27]. Monte Carlo sampling-based simulations enable critical process parameter identification and design space visualization for manufacturing-scale operations [27].
| Crystallization Method | Scale Range | Key Advantages | Control Parameters |
|---|---|---|---|
| Flow-tube reactors | Industrial | Continuous operation, shape control | Residence time, flow field |
| Nano-confined crystallization | Laboratory to pilot | Ultrathin structures, precise alignment | Applied pressure, concentration |
| Population balance modeling | Laboratory to manufacturing | Predictive capability, mechanistic understanding | Kinetic parameters, operating conditions |
Corrosive;Irritant